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Compound of Interest

Compound Name: 5-Bromo-2-iodopyridin-3-ol

Cat. No.: B063393 Get Quote

An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol (CAS: 188057-49-0)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Compound Profile
5-Bromo-2-iodopyridin-3-ol is a strategically designed heterocyclic building block of

significant interest in medicinal chemistry and synthetic organic chemistry. Its utility is rooted in

the differential reactivity of its two halogen substituents, which enables selective and sequential

functionalization of the pyridine core. This guide provides a senior application scientist's

perspective on the synthesis, reactivity, and strategic application of this versatile intermediate,

focusing on the underlying chemical principles that drive its utility in the development of

complex molecules.

The compound exists as a solid at room temperature and, like many hydroxypyridines, can

exhibit tautomerism, existing in equilibrium with its corresponding pyridinone form. However, it

is formally named and registered under the pyridin-3-ol structure.

Table 1: Physicochemical Properties of 5-Bromo-2-
iodopyridin-3-ol
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Property Value Reference(s)

CAS Number 188057-49-0 [1]

Molecular Formula C₅H₃BrINO

Molecular Weight 299.89 g/mol

Physical Form Solid

IUPAC Name 5-bromo-2-iodopyridin-3-ol N/A

SMILES Oc1cc(Br)cnc1I

InChI Key
TYKCQFLONIEXBQ-

UHFFFAOYSA-N

Section 2: Proposed Synthesis Pathway
While 5-Bromo-2-iodopyridin-3-ol is commercially available, a survey of current literature

does not reveal a direct, published synthesis protocol. However, leveraging established

principles of pyridine chemistry, a plausible and efficient synthetic route can be proposed. This

demonstrates the predictive power of mechanistic understanding in synthetic design.

The most logical disconnection approach begins with a readily available precursor, 5-Bromo-3-

hydroxypyridine. The key transformation is the regioselective iodination at the C-2 position. The

pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but

directs incoming electrophiles to the C-3 and C-5 positions. Conversely, the hydroxyl group at

C-3 is a powerful activating, ortho-, para-director. In this case, the C-2, C-4, and C-6 positions

are activated by the hydroxyl group. The C-2 position is sterically accessible and electronically

activated by both the hydroxyl group (ortho) and the ring nitrogen, making it a prime target for

halogenation. A mild electrophilic iodinating agent is required to achieve this transformation

efficiently. A one-pot iodination of hydroxypyridines using reagents like N-iodosuccinimide (NIS)

has been shown to be effective.[2]
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Proposed Synthesis of 5-Bromo-2-iodopyridin-3-ol

5-Bromo-3-hydroxypyridine N-Iodosuccinimide (NIS)
Acetonitrile (Solvent)

Electrophilic
Iodination 5-Bromo-2-iodopyridin-3-ol

(CAS 188057-49-0)

Click to download full resolution via product page

Caption: Proposed synthetic route to 5-Bromo-2-iodopyridin-3-ol.

Exemplary Protocol: Synthesis of 5-Bromo-2-
iodopyridin-3-ol
This protocol is a proposed methodology based on analogous transformations and should be

optimized for safety and yield.

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-3-hydroxypyridine (1.0 equiv.).

Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely.

Reagent Addition: Under a positive pressure of nitrogen, add N-iodosuccinimide (NIS) (1.1-

1.2 equiv.) portion-wise to the stirred solution at room temperature.

Reaction: Heat the reaction mixture to a gentle reflux (approx. 82 °C) and monitor the

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

Workup: Upon completion, cool the mixture to room temperature and remove the solvent

under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a

saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water,

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo. The crude product can be purified by flash column chromatography on
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silica gel to yield the final product.

Section 3: Strategic Application in Cross-Coupling
Chemistry
The primary value of 5-Bromo-2-iodopyridin-3-ol lies in its capacity for selective, sequential

cross-coupling reactions. This utility is governed by a fundamental principle of organometallic

chemistry.

Pillar 1: The Principle of Differential Halogen Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,

Sonogashira), the first and often rate-determining step is the oxidative addition of the

organohalide to the Pd(0) catalyst. The rate of this step is inversely related to the carbon-

halogen bond strength (C-I < C-Br < C-Cl).[3] Consequently, the C-I bond at the 2-position of

the pyridine ring is significantly more reactive than the C-Br bond at the 5-position. This

reactivity differential allows chemists to perform a cross-coupling reaction selectively at the C-2

position while leaving the C-5 bromine atom untouched for a subsequent, different

transformation.

Pillar 2: Selective Suzuki-Miyaura Coupling (C-C Bond
Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon

bonds. By reacting 5-Bromo-2-iodopyridin-3-ol with an arylboronic acid under appropriate

conditions, one can selectively form a biaryl linkage at the C-2 position.
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Selective Suzuki-Miyaura Coupling Workflow

5-Bromo-2-iodopyridin-3-ol
(1.0 equiv)

Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Solvent (e.g., Dioxane/H₂O)

Arylboronic Acid
(1.2 equiv)

Heat (e.g., 90-100 °C)
Inert Atmosphere (Ar/N₂)

Reaction
Conditions

Workup & Purification

Reaction
Progression

5-Bromo-2-aryl-pyridin-3-ol

Click to download full resolution via product page

Caption: General workflow for selective Suzuki-Miyaura coupling.

Exemplary Protocol: Selective Suzuki Coupling at the C-
2 Position

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-
Bromo-2-iodopyridin-3-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and

potassium carbonate (K₂CO₃, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst, for instance,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[4][5]

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio),

via syringe.

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring for

the consumption of the starting material by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water and then brine.

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify

the residue by flash column chromatography to afford the 5-bromo-2-aryl-pyridin-3-ol

product.

Pillar 3: Selective Buchwald-Hartwig Amination (C-N
Bond Formation)
For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig

amination offers a powerful method for C-N bond formation. The same principle of differential

reactivity applies, allowing for selective amination at the C-2 iodo position.

Pillar 4: The Power of Sequential Functionalization
The true synthetic power of 5-Bromo-2-iodopyridin-3-ol is realized in sequential reactions.

After the initial selective coupling at the C-2 position, the product retains the C-5 bromine atom,

which can participate in a second, distinct cross-coupling reaction. This enables the convergent

and efficient assembly of complex, polysubstituted pyridine scaffolds from a single starting

material.
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Step 1: Selective C-I Coupling

Step 2: C-Br Coupling

5-Bromo-2-iodopyridin-3-ol

Arylboronic Acid
Pd(PPh₃)₄, Base

Suzuki
Reaction

5-Bromo-2-aryl-pyridin-3-ol

Amine (R₂NH)
Pd Catalyst/Ligand, Base

Buchwald-Hartwig
Amination

5-(Dialkylamino)-2-aryl-pyridin-3-ol

Click to download full resolution via product page

Caption: A sequential Suzuki/Buchwald-Hartwig reaction strategy.

Section 4: Analytical Characterization
Confirmation of the structure and purity of 5-Bromo-2-iodopyridin-3-ol and its derivatives is

achieved through standard analytical techniques.
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¹H NMR: The proton spectrum is expected to be simple, showing two doublets in the

aromatic region corresponding to the protons at the C-4 and C-6 positions. The proton at C-

6, being adjacent to the nitrogen, would likely appear further downfield. A broad singlet

corresponding to the hydroxyl proton would also be present.

¹³C NMR: The carbon spectrum would show five distinct signals for the pyridine ring carbons.

The carbon bearing the iodine (C-2) would likely appear at a characteristically high field (low

ppm) compared to the other halogenated carbon.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a

molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). The molecular ion peak [M]⁺

would be observed at m/z 299 and 301.

Section 5: Safety & Handling
As with any active chemical reagent, proper handling of 5-Bromo-2-iodopyridin-3-ol is
essential. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard & Precautionary Information
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Category Code(s) Description Reference(s)

Pictogram GHS07 Exclamation Mark

Signal Word Warning

Hazard Statements H302 Harmful if swallowed.

H315 Causes skin irritation. N/A

H319
Causes serious eye

irritation.
N/A

H335
May cause respiratory

irritation.
N/A

Precautionary

Statements

P261, P280,

P301+P312,

P302+P352,

P305+P351+P338

Avoid breathing dust.

Wear protective gear.

If swallowed, call a

poison center. If on

skin, wash with water.

If in eyes, rinse

cautiously.

N/A

Handling Recommendations:

Always handle this compound in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses

with side shields, and chemical-resistant gloves (e.g., nitrile).

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry, and dark place away from incompatible

materials such as strong oxidizing agents.

Section 6: Conclusion
5-Bromo-2-iodopyridin-3-ol is more than just an intermediate; it is a sophisticated tool for

molecular construction. Its value is derived from the predictable and exploitable difference in
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reactivity between its carbon-iodine and carbon-bromine bonds. This feature allows

researchers to execute selective and sequential cross-coupling reactions, providing a powerful

and convergent pathway to complex, highly substituted pyridine derivatives that are of high

interest in pharmaceutical and materials science research. Understanding the principles behind

its reactivity is key to unlocking its full potential in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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